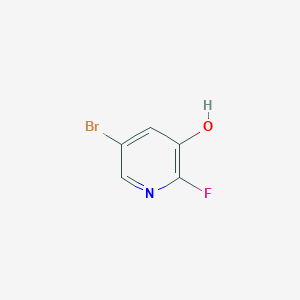

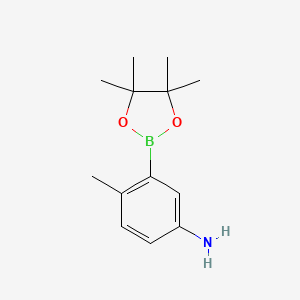

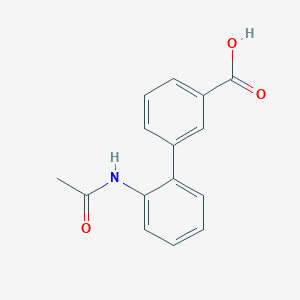

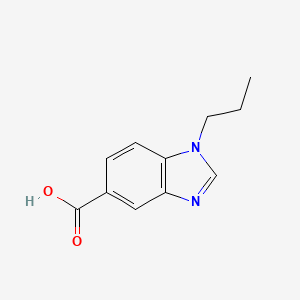

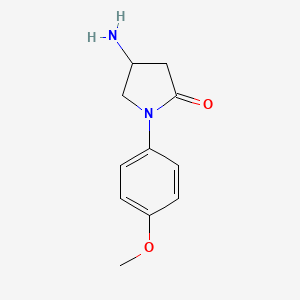

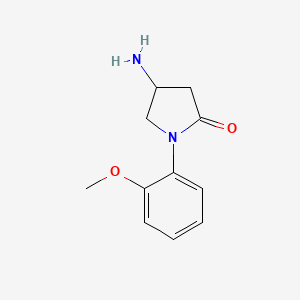

4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Overview

Description

While the provided papers do not directly discuss 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, they do provide insights into related compounds and methodologies that could be relevant for a comprehensive analysis of the target compound. The papers focus on the synthesis, characterization, and applications of various aniline derivatives and related compounds, which can offer a broader understanding of the chemical behavior and potential uses of the compound .

Synthesis Analysis

The synthesis of related compounds, such as the one described in the process development for a key intermediate of TAK-779, involves reductive alkylation and alkylation reactions using commercially available reagents . Although the target compound is not explicitly synthesized in these papers, the methodologies employed could be adapted for its synthesis, considering the structural similarities between the aniline derivatives.

Molecular Structure Analysis

The molecular structure of a related compound, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole, was confirmed using various spectroscopic techniques and X-ray diffraction, with density functional theory (DFT) calculations supporting the experimental data . These techniques could similarly be applied to determine the molecular structure of this compound, ensuring a detailed understanding of its geometry and electronic properties.

Chemical Reactions Analysis

The papers do not provide specific reactions for the target compound. However, the self-assembly properties of an aniline derivative and the electrochemical synthesis of a novel polymer based on an aniline monomer suggest that aniline derivatives, including the target compound, may participate in various chemical reactions, leading to the formation of complex structures or materials with potential applications in fields such as nanotechnology and materials science.

Physical and Chemical Properties Analysis

The physical and chemical properties of aniline derivatives can be inferred from the characterization techniques used in the papers, such as Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM), and spectroscopic methods . These techniques could be employed to analyze the target compound, providing valuable information on its stability, solubility, and potential for forming nanostructures or polymers.

Scientific Research Applications

Synthesis and Structural Analysis

- Wu, Chen, Chen, and Zhou (2021) synthesized compounds including N-(3-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2- dioxaborolan-2-yl)aniline and analyzed their structures using spectroscopy and X-ray diffraction. They also performed DFT calculations for comparative analysis of spectroscopic data and molecular structures, revealing the molecular structures optimized by DFT are consistent with crystal structures determined by single crystal X-ray diffraction (Wu, Chen, Chen, & Zhou, 2021).

- Huang, Yang, Wu, Yang, Chen, Chai, and Zhao (2021) conducted similar work on boric acid ester intermediates with benzene rings, confirming structures through spectroscopy and X-ray diffraction, and performed DFT studies to analyze molecular structures and physicochemical properties (Huang et al., 2021).

Applications in Fluorescence Probes and Detection

- Lampard, Sedgwick, Sun, Filer, Hewins, Kim, Yoon, Bull, and James (2018) synthesized a series of boronate ester fluorescence probes for detecting hydrogen peroxide, highlighting the role of 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl derivatives in sensing applications (Lampard et al., 2018).

- Fu, Yao, Xu, Fan, Jiao, He, Zhu, Cao, and Cheng (2016) explored the use of boron esters, including derivatives of 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl, in organic thin-film fluorescence probes for explosive detection, emphasizing the functional group’s reactivity and sensitivity to hydrogen peroxide vapor (Fu et al., 2016).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Boronic acids and their esters are generally known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .

Mode of Action

Boronic acids and their esters, such as this compound, are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic ester acts as a source of boron, which can form a complex with a transition metal catalyst, facilitating the transfer of an organic group to another molecule .

Biochemical Pathways

Boronic acids and their esters are known to be involved in various biochemical processes, including signal transduction, enzyme inhibition, and cell adhesion .

Pharmacokinetics

Boronic acids and their esters are generally known to have good bioavailability due to their ability to form reversible covalent bonds with biological molecules .

Result of Action

Boronic acids and their esters are known to have various biological effects, depending on their specific targets and the nature of their interactions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . For instance, the pH of the environment can affect the formation and stability of the boronate esters that boronic acids and their esters form with biological molecules . Additionally, the presence of other molecules that can interact with boronic acids and their esters can also influence their action .

properties

IUPAC Name |

4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO2/c1-9-6-7-10(15)8-11(9)14-16-12(2,3)13(4,5)17-14/h6-8H,15H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPNBWHDRLCVZFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80582076 | |

| Record name | 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80582076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

882670-69-1 | |

| Record name | 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80582076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-2-methylphenylboronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Benzo[d]thiazol-7-yl)ethanone](/img/structure/B1286781.png)